molecular formula C10H14BrNO B2802802 [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride CAS No. 915920-60-4

[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride

Cat. No.: B2802802
CAS No.: 915920-60-4
M. Wt: 244.132
InChI Key: BAOBUDYZENCVBI-UHFFFAOYSA-N
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Description

[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride: is an organic compound with the molecular formula C10H15BrClNO . It is a derivative of phenoxyethylamine, where the phenyl ring is substituted with a bromine atom at the third position. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride typically involves the following steps:

    Bromination: The starting material, phenoxyethylamine, undergoes bromination to introduce a bromine atom at the third position of the phenyl ring.

    Alkylation: The brominated intermediate is then subjected to alkylation with ethylamine to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of specialized equipment and controlled environments to maintain the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.

    Condensation Reactions: It can also undergo condensation reactions with various carbonyl compounds to form imines or amides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phenoxyethylamines can be formed.

    Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.

    Reduction Products: Reduction typically yields amine derivatives with altered oxidation states.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.

Medicine:

    Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

    Material Science: The compound finds applications in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethylamine moiety play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride: Similar structure but with bromine at the fourth position.

    [2-(3-Chlorophenoxy)ethyl]ethylamine hydrochloride: Chlorine substituted analog.

    [2-(3-Methylphenoxy)ethyl]ethylamine hydrochloride: Methyl substituted analog.

Uniqueness:

    Bromine Substitution: The presence of bromine at the third position imparts unique electronic and steric properties, influencing its reactivity and binding affinity.

    Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8,12H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOBUDYZENCVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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